7-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride
Description
7-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 67120-37-0) is a chloro-substituted indene derivative with a bicyclic structure. It serves as a critical intermediate in organic synthesis, particularly in heterocyclic chemistry and pharmaceutical research. The compound features a chlorine atom at the 7-position of the indene ring, which influences its electronic and steric properties, making it valuable for synthesizing complex molecules in materials science and medicinal chemistry .
Properties
IUPAC Name |
7-chloro-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-7-3-1-2-6-4-5-8(11)9(6)7;/h1-3,8H,4-5,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMBHMUUGMNOQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C(=CC=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxime Intermediate Pathway
The most widely documented method involves the formation of 2,3-dihydro-1H-inden-1-one oxime as a key intermediate. As detailed in, this approach eliminates the need for isolating the oxime, streamlining production:
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Oxime Formation :
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Reactants : 2,3-Dihydro-1H-inden-1-one (VI), hydroxylamine hydrochloride, sodium hydroxide.
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Conditions : Reflux in ethanol/water (1:1) at 50–55°C for 30 minutes.
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Mechanism : Nucleophilic addition of hydroxylamine to the ketone group forms the oxime (III).
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Catalytic Reduction :
Key Data :
One-Pot Synthesis Optimization
A modified one-pot protocol in integrates oxime formation and reduction without intermediate isolation:
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Solvent System : Ethanol/water → dichloromethane extraction post-reduction.
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Acidification : 4 M HCl yields the hydrochloride salt after recrystallization (ethanol).
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Advantages : 15% reduction in production time and 20% cost savings compared to stepwise methods.
Comparative Analysis of Catalytic Systems
Aluminum-Nickel vs. Palladium-Based Catalysts
While aluminum-nickel dominates industrial applications (low cost, high activity), palladium catalysts (e.g., Pd/C) are explored for enantioselective reductions. However, no enantiomeric excess data is reported for 7-chloro derivatives in the surveyed literature.
Solvent and Base Effects
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Base : Sodium hydroxide (20–45% w/v) ensures optimal pH for both oxime formation (pH 10–12) and reduction (pH 12–14).
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Solvent : Ethanol balances solubility and safety, though dichloromethane improves extraction efficiency during workup.
Chlorination Strategies
Post-Reduction Chlorination
Alternative routes (e.g., Sandmeyer reaction) are absent in the reviewed data, likely due to incompatibility with the amine group.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
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HPLC : >98% purity using C18 column (hexane:ethyl acetate = 4:1).
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Melting Point Consistency : 208–209.5°C aligns with literature values.
Industrial Scalability and Challenges
Process Economics
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Catalyst Recycling : Aluminum-nickel alloys are reusable for 3–5 batches with <5% activity loss.
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Waste Streams : Ethanol recovery (80% efficiency) reduces environmental impact.
Emerging Methodologies
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at the amine group or adjacent carbon atoms. Common oxidizing agents include:
| Reagent | Conditions | Product | References |
|---|---|---|---|
| Potassium permanganate | Aqueous acidic conditions | Ketones or aldehydes | |
| Chromium trioxide | Organic solvent (e.g., acetone) | Oxidized derivatives (e.g., nitro compounds) |
Oxidation typically targets the 1-position amine, converting it to a nitro group or forming carbonyl-containing products.
Reduction Reactions
Reductive transformations are employed to modify the chloro substituent or amine group:
| Reagent | Conditions | Product | References |
|---|---|---|---|
| Hydrogen gas (H₂) | Pd/C catalyst, ethanol | Dechlorinated amine derivative | |
| Sodium borohydride | Methanol, room temperature | Partially reduced intermediates |
Reduction with H₂/Pd-C selectively removes the chlorine atom while preserving the amine functionality.
Substitution Reactions
The chlorine atom at the 7-position participates in nucleophilic aromatic substitution (NAS):
| Reagent | Conditions | Product | References |
|---|---|---|---|
| Sodium nitrite (NaNO₂) | HCl, H₂O, 0–5°C | Diazonium salt → Hydroxy derivative | |
| Amines (e.g., NH₃) | Ethanol, reflux | Amino-substituted indene derivatives |
For example, reaction with NaNO₂/HCl forms a diazonium salt, which hydrolyzes to yield hydroxyindene compounds. NAS with amines replaces chlorine with nitrogen-containing groups, as demonstrated in triazolopyrimidine syntheses .
Acid-Base Reactions
The hydrochloride salt reversibly dissociates in aqueous media:
| Reagent | Conditions | Product | References |
|---|---|---|---|
| NaOH | Aqueous solution | Free amine (neutral form) | |
| HCl | Ethanolic solution | Re-formation of hydrochloride salt |
This property is exploited in purification and solubility optimization for industrial applications.
Coupling Reactions
The amine group facilitates cross-coupling reactions:
| Reagent | Conditions | Product | References |
|---|---|---|---|
| Propargyl bromide | K₂CO₃, DMF, 60°C | N-propargyl derivatives | |
| Acyl chlorides | Dichloromethane, RT | Amide-functionalized compounds |
For instance, coupling with propargyl bromide under basic conditions yields N-propargyl analogs, intermediates in Parkinson’s disease therapeutics .
Comparative Reactivity
Reactivity differs from structurally similar compounds:
| Compound | Key Reactivity Difference |
|---|---|
| 7-Fluoro-2,3-dihydro-1H-inden-1-amine | Fluorine’s electronegativity slows NAS |
| 1-Aminoindane | Lacks chlorine, reducing oxidative stability |
Scientific Research Applications
Medicinal Chemistry
7-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride serves as a potential lead compound for developing new drugs targeting neurological disorders. Its unique structure allows it to interact effectively with various neurotransmitter systems, suggesting applications in treating conditions such as depression and anxiety disorders. Preliminary studies indicate its potential as a therapeutic agent in oncology, particularly for certain types of cancer.
Biological Research
This compound is investigated for its role as a ligand in receptor binding studies. Its interactions with specific receptors can elucidate mechanisms underlying various biological processes, making it valuable in pharmacological research.
Chemical Synthesis
In synthetic organic chemistry, this compound is utilized as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution to create derivatives with enhanced properties.
Antiparasitic Activity
Recent studies have highlighted the antiparasitic properties of compounds related to 7-chloro derivatives. In vitro testing against Plasmodium falciparum showed promising results:
| Compound | IC50 (μM) PfDHODH | EC50 (μM) Pf3D7 Cells |
|---|---|---|
| 7-Chloro Compound | <0.021 | <0.0028 |
| Other Analogues | >0.047 | >0.068 |
These findings suggest that structural modifications in indene derivatives can significantly enhance biological activity against parasites.
Neuropharmacological Studies
Research has focused on the neuropharmacological effects of 7-chloro derivatives. Initial findings indicate that these compounds may effectively modulate neurotransmitter systems:
| Study Focus | Findings |
|---|---|
| Serotonin Receptors | Modulation observed |
| Dopamine Receptors | Potential therapeutic applications |
This suggests that further exploration of these compounds could lead to advancements in treating mood disorders.
Mechanism of Action
The mechanism of action of 7-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The chloro-substituted indene ring structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 7-Chloro derivative : The chlorine atom at position 7 enhances electrophilic reactivity, facilitating regioselective Friedel-Crafts reactions. Its electron-withdrawing nature stabilizes intermediates in synthetic pathways .
- 5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 67120-39-2): Positioned at the 5-site, this isomer exhibits distinct electronic effects due to altered resonance interactions. It has been used in pharmaceutical intermediates, such as indoxacarb synthesis .
- 7-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 1187160-18-4): The methoxy group at position 7 provides electron-donating effects, increasing solubility in polar solvents. Molecular weight: 199.68 g/mol .
Physicochemical Properties
Biological Activity
7-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is an organic compound with significant potential in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H10ClN·HCl
- Molecular Weight : Approximately 167.635 g/mol
- Structure : The compound features a chloro substituent and an amine functional group, contributing to its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the chlorine atom enhances binding affinity to specific receptors or enzymes, while the amine group facilitates interactions with biological molecules. These interactions can lead to modulation of signaling pathways, potentially impacting cellular functions.
Biological Activity Overview
Research indicates that this compound may exhibit the following biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural features have demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. The exact efficacy of 7-chloro derivatives is still under investigation.
- Antiparasitic Potential : The compound has been explored for its potential as a ligand in receptor binding studies related to parasitic infections. Its structural analogs have shown promise in inhibiting enzymes crucial for the survival of organisms such as Plasmodium spp., which causes malaria .
- Cytotoxicity : Some studies have suggested that related compounds may possess cytotoxic properties against cancer cell lines, indicating a potential role in cancer therapy development.
Case Studies
Several studies have examined the biological activity of 7-chloro derivatives and their analogs:
Efficacy Data
A comparative analysis of related compounds highlights the activity levels against specific targets:
| Compound | Target | IC50 (μM) |
|---|---|---|
| 7-Chloro derivative | PfDHODH | 0.024 (0.021–0.027) |
| Tetrahydro derivatives | PfDHODH | 0.0089 (0.0073–0.011) |
| 2-Naphthyl derivative | PfDHODH | 0.047 |
These results indicate that modifications to the indene structure can significantly impact biological activity.
Q & A
Q. What are the common synthetic routes for 7-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via multi-step protocols involving Friedel-Crafts acylation, hydrogenation, and subsequent protection/deprotection strategies. For example, analogous compounds (e.g., 5,6-diethyl derivatives) are synthesized using regioselective Friedel-Crafts acetylation with acetyl chloride as both reagent and solvent, followed by catalytic hydrogenation to reduce ketones to amines. Optimization includes solvent-free conditions to improve regioselectivity and yield (up to 49% over six steps in one protocol) . Reaction parameters such as temperature, catalyst loading (e.g., 10 mol% for asymmetric hydrogenation), and purification via RP-HPLC (retention time and purity analysis) are critical .
Q. What analytical methods are recommended for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to verify the indane ring system and substituent positions. High-Performance Liquid Chromatography (HPLC) with UV detection is used to assess purity (e.g., >95% purity criteria) and retention time consistency. Mass spectrometry (MS) confirms molecular weight (e.g., C₉H₁₁Cl₂N, MW 216.1), while X-ray crystallography may resolve stereochemistry in enantiomeric forms .
Q. How should researchers handle discrepancies in reported synthetic yields for similar indane derivatives?
Yield variations often arise from differences in protecting group strategies or regioselectivity during electrophilic substitutions. For example, Friedel-Crafts acetylation of N-protected intermediates can yield 19–23% in multi-step syntheses, while unprotected analogs may show lower efficiency. Systematic comparison of reaction parameters (e.g., solvent, catalyst, temperature) and side-product analysis via TLC or LC-MS are recommended to identify bottlenecks .
Advanced Research Questions
Q. What strategies are effective for achieving enantioselective synthesis of this compound?
Asymmetric hydrogenation of cyclic ketoximes using chiral phosphine ligands (e.g., (1R,2R)-2-(diphenylphosphino)-2,3-dihydro-1H-inden-1-amine) can produce enantiomerically pure amines. Catalyst loading ≥10 mol% and hydrogen pressure optimization (e.g., 50–100 bar) are critical. Chiral HPLC or capillary electrophoresis should be used to determine enantiomeric excess (ee) ≥98% .
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
Analogous indane derivatives (e.g., Rasagiline, a Parkinson’s drug) show bioactivity via monoamine oxidase inhibition. SAR studies should focus on substituent effects at the 5-, 6-, and 7-positions. Computational docking simulations (e.g., binding to acetylcholinesterase) and in vitro assays (e.g., enzyme inhibition kinetics) can prioritize synthetic targets. Contradictions in binding affinity data may arise from protonation state differences in physiological vs. crystallographic conditions .
Q. What are the key considerations for resolving contradictory data in pharmacological assays involving this compound?
Discrepancies in IC₅₀ values or receptor binding profiles may stem from assay conditions (pH, buffer composition) or impurity interference. Validate results using orthogonal methods:
- Compare fluorescence polarization vs. radiometric assays for receptor affinity.
- Cross-check purity via elemental analysis and LC-MS to rule out byproduct interference.
- Replicate studies under standardized conditions (e.g., 37°C, physiological pH) .
Methodological Considerations
Q. How can researchers mitigate challenges in scaling up the synthesis of this compound?
Transitioning from batch to continuous flow reactors improves scalability for Friedel-Crafts and hydrogenation steps. Use in-line purification (e.g., scavenger resins) to reduce manual chromatography. Monitor exothermic reactions (e.g., acylations) with temperature-controlled systems to prevent decomposition .
Q. What safety protocols are critical when handling this compound?
While GHS hazard data is limited, assume toxicity based on structural analogs. Use fume hoods for powder handling, wear nitrile gloves, and employ emergency eyewash stations. Avoid inhalation via N95 respirators. Store in sealed containers under inert gas (e.g., argon) to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
